![molecular formula C₁₆H₄₆Ca₃N₄O₂₄ B1144396 N-(Carboxymethyl)-N-[2-[(carboxymethyl)amino]ethyl]-glycine Calcium Salt Hydrate CAS No. 940963-10-0](/img/new.no-structure.jpg)
N-(Carboxymethyl)-N-[2-[(carboxymethyl)amino]ethyl]-glycine Calcium Salt Hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Carboxymethyl)-N-[2-[(carboxymethyl)amino]ethyl]-glycine Calcium Salt Hydrate is a chelating agent widely used in various scientific and industrial applications. This compound is known for its ability to bind metal ions, making it useful in processes that require the removal or stabilization of metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Carboxymethyl)-N-[2-[(carboxymethyl)amino]ethyl]-glycine Calcium Salt Hydrate typically involves the reaction of glycine with formaldehyde and sodium cyanide, followed by the addition of calcium chloride to form the calcium salt. The reaction conditions generally include:
Temperature: Room temperature to 60°C
pH: Basic conditions (pH 8-10)
Solvent: Aqueous medium
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The key steps include:
Reaction of glycine with formaldehyde and sodium cyanide: to form the intermediate.
Neutralization and purification: of the intermediate.
Addition of calcium chloride: to form the final calcium salt.
Crystallization and drying: to obtain the hydrate form.
Chemical Reactions Analysis
Types of Reactions
N-(Carboxymethyl)-N-[2-[(carboxymethyl)amino]ethyl]-glycine Calcium Salt Hydrate undergoes various chemical reactions, including:
Chelation: Forms stable complexes with metal ions.
Substitution: Can undergo substitution reactions with other chelating agents.
Hydrolysis: Can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Chelation: Metal ions such as Fe³⁺, Cu²⁺, and Zn²⁺ in aqueous solutions.
Substitution: Other chelating agents like ethylenediaminetetraacetic acid (EDTA).
Hydrolysis: Acidic or basic conditions with pH adjustments.
Major Products Formed
Chelation: Metal-chelate complexes.
Substitution: New chelating agents with different metal-binding properties.
Hydrolysis: Decomposition products including glycine and other amino acids.
Scientific Research Applications
N-(Carboxymethyl)-N-[2-[(carboxymethyl)amino]ethyl]-glycine Calcium Salt Hydrate has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent in analytical chemistry for metal ion detection and quantification.
Biology: Employed in biochemistry for enzyme stabilization and protein purification.
Medicine: Utilized in pharmaceuticals for drug formulation and metal ion detoxification.
Industry: Applied in water treatment, agriculture, and cosmetics for metal ion control and stabilization.
Mechanism of Action
The primary mechanism of action of N-(Carboxymethyl)-N-[2-[(carboxymethyl)amino]ethyl]-glycine Calcium Salt Hydrate involves the formation of stable complexes with metal ions. The compound binds to metal ions through its carboxylate and amine groups, effectively sequestering the metal ions and preventing them from participating in unwanted chemical reactions. This chelation process is crucial in applications requiring metal ion control.
Comparison with Similar Compounds
Similar Compounds
- Ethylenediaminetetraacetic acid (EDTA)
- Diethylenetriaminepentaacetic acid (DTPA)
- Nitrilotriacetic acid (NTA)
Comparison
N-(Carboxymethyl)-N-[2-[(carboxymethyl)amino]ethyl]-glycine Calcium Salt Hydrate is unique due to its specific binding affinity for calcium ions and its hydrate form, which provides stability in aqueous solutions. Compared to EDTA and DTPA, it offers different metal-binding properties and is often preferred in applications where calcium ion stabilization is critical.
Properties
CAS No. |
940963-10-0 |
|---|---|
Molecular Formula |
C₁₆H₄₆Ca₃N₄O₂₄ |
Molecular Weight |
798.78 |
Synonyms |
Ethylenediamine N,N,N’-Triacetic Acid Calcium Salt Hydrate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


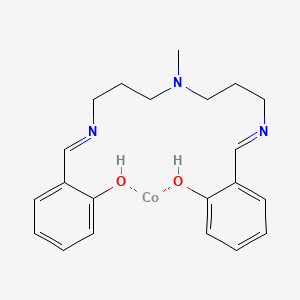



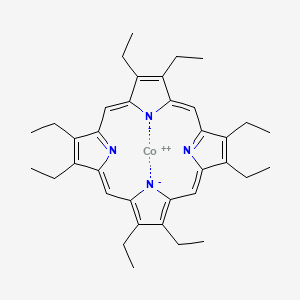
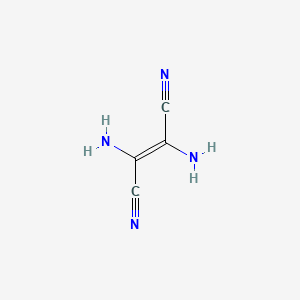
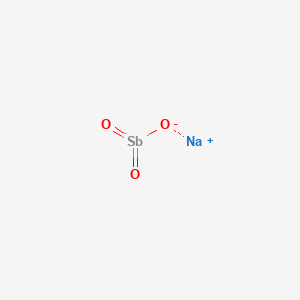
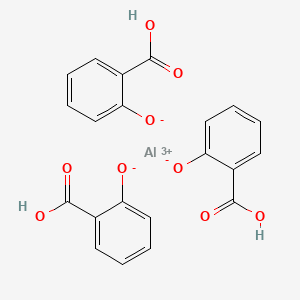
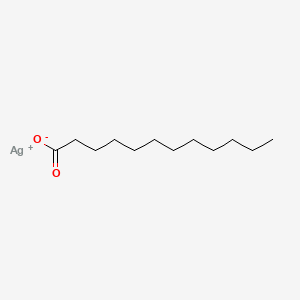
![3-Ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B1144334.png)
